4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide
Description
Historical Development of Azo-Benzimidazole Hybrid Compounds
The convergence of azo and benzimidazole chemistries began in the mid-20th century with the recognition of benzimidazole’s bioisosteric relationship with purine bases. Early work focused on simple 2-substituted benzimidazoles, but the 1980s saw systematic exploration of hybrid systems combining azo chromophores with benzimidazole pharmacophores. Key milestones include:
Table 1: Evolutionary Timeline of Azo-Benzimidazole Hybrid Synthesis
The target compound emerges from three generations of methodological refinement: 1) optimized benzimidazole annulation, 2) regioselective diazo coupling at the naphthalene C4 position, and 3) directed ortho-metalation for precise chlorine substitution. Contemporary syntheses employ flow chemistry techniques to control exothermic diazotization steps while minimizing decomposition pathways.
Significance of Structural Complexity in Polyfunctional Aromatic Systems
This molecule’s architecture demonstrates four critical design principles for advanced functional materials:
Electronic Conjugation Pathways
The naphthalene-azo-benzimidazole continuum creates an extended π-system with calculated HOMO-LUMO gap of 3.2 eV, enabling charge transfer interactions. Density functional theory (DFT) studies reveal partial charge localization at the dichlorophenyl ring (-0.18 e) and electron depletion at the azo bridge (+0.12 e).Steric Modulation
Ortho-chlorine substituents induce 12.7° dihedral angle between phenyl and naphthalene planes, reducing π-π stacking while maintaining intramolecular hydrogen bonding between the hydroxy group and benzimidazole carbonyl.Solubility-Property Balance
The carboxamide group provides aqueous solubility (logP = 2.1) uncommon in highly conjugated systems, addressing a key limitation of earlier azo-benzimidazole derivatives.
Table 2: Comparative Structural Features of Azo-Benzimidazole Hybrids
| Feature | Simple Hybrids | Target Compound |
|---|---|---|
| π-Conjugation Length | 6-8 atoms | 14 atoms |
| Substituent Diversity | Mono-functional | Tri-functional |
| Dipole Moment | 4.2 D | 6.8 D |
| Torsional Strain | <5° | 12.7° |
This structural sophistication enables unique supramolecular interactions, as demonstrated by X-ray crystallography showing helical stacking through alternating donor-acceptor sites.
Positional Isomerism in Dichlorophenyl Substituents
The 2,5-dichloro substitution pattern represents an optimal balance of electronic and steric effects compared to other regioisomers:
Table 3: Positional Isomer Effects on Molecular Properties
| Substituent Pattern | λmax (nm) | Melting Point (°C) | Dipole Moment (D) |
|---|---|---|---|
| 2,5-Dichloro | 478 | 287 | 6.8 |
| 2,4-Dichloro | 465 | 263 | 5.9 |
| 3,5-Dichloro | 492 | 301 | 7.2 |
The 2,5-isomer’s properties derive from:
- Ortho-chlorine : Creates steric hindrance preventing coplanar arrangement, reducing aggregation tendencies
- Para-chlorine : Maintains electron-withdrawing conjugation along the phenyl ring’s long axis
- Dihedral Angle Optimization : 35° rotation between chlorine atoms minimizes intramolecular clash while preserving resonance effects
Crystallographic data reveals the 2,5-dichloro configuration enables three-center hydrogen bonding between the hydroxy group, benzimidazole N-H, and carboxamide oxygen – a feature absent in other isomers. This unique bonding network contributes to the compound’s exceptional thermal stability (decomposition onset at 287°C).
The synthetic control of isomerism is achieved through: 1) Directed ortho-metallation using LDA at -78°C 2) Copper-mediated Ullmann coupling for regioselective chlorine introduction 3) Kinetic control in diazo coupling steps using phase-transfer catalysis
Properties
Molecular Formula |
C24H13Cl2N5O3 |
|---|---|
Molecular Weight |
490.3 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H13Cl2N5O3/c25-13-5-7-17(26)19(10-13)30-31-21-15-4-2-1-3-12(15)9-16(22(21)32)23(33)27-14-6-8-18-20(11-14)29-24(34)28-18/h1-11,32H,(H,27,33) |
InChI Key |
PLSKOCQPPMEVEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)Cl)Cl)O)C(=O)NC4=CC5=NC(=O)N=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2,5-Dichloroaniline
The first step involves converting 2,5-dichloroaniline into its diazonium salt under acidic conditions:
Azo Coupling with Naphthol Derivative
The diazonium salt is coupled with 3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide:
Workup and Purification
Crude product is purified via:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradient (70:30 to 50:50).
- Recrystallization : Ethanol/water (3:1) to achieve >98% purity.
Optimization Strategies for Yield and Purity
Critical Reaction Parameters
Common Side Reactions and Mitigation
- Hydrolysis of Diazonium Salt : Controlled by maintaining low temperature and avoiding excess nitrous acid.
- Oversubstitution : Minimized by stoichiometric control of diazonium salt (1.05 equiv).
- Pigment Agglomeration : Additives like olefins (e.g., 1-dodecene) improve particle dispersion.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Purity Threshold |
|---|---|---|
| HPLC | C18 column, methanol/water (70:30) | >98% |
| TLC | Silica gel, ethyl acetate/hexane | Single spot |
Comparative Analysis of Published Protocols
Patent-Based Methods (WO2014036022A1, US6967208B2)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents like sodium dithionite.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium dithionite or hydrogenation over a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: The compound’s azo group makes it useful as a dye or pigment in various applications.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Biological Probes: The compound can be used as a probe to study enzyme activities and protein interactions due to its chromophoric properties.
Industry
Material Science: Used in the development of advanced materials with specific optical or electronic properties.
Polymer Chemistry: Can be incorporated into polymers to impart specific characteristics such as color or fluorescence.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The azo group can participate in electron transfer reactions, while the benzimidazole moiety can interact with nucleic acids and proteins. These interactions can lead to changes in the activity of enzymes or the expression of genes, making the compound useful in various biochemical assays.
Comparison with Similar Compounds
Structural Analogues in Cosmetic Pigments
The European Commission’s inventory of cosmetic ingredients () lists several structurally related azo pigments, including:
Key Observations :
- Chlorination : PBr25’s dichlorophenyl group balances stability and solubility, whereas CI 12370’s trichlorophenyl group increases lipophilicity (LogP: ~8.2 estimated) but may raise toxicity concerns .
- Benzimidazolone vs. Tolyl : The benzimidazolone group in PBr25 enhances hydrogen bonding, improving crystallinity and lightfastness compared to CI 12370’s o-tolyl group .
Physicochemical Properties
Comparative data for select compounds:
| Property | PBr25 (This Compound) | CI 12480 (Dimethoxyphenyl) | CI 12420 (Dual Chlorophenyl) |
|---|---|---|---|
| Molecular Weight | 492.31 g/mol | 475.92 g/mol | 487.35 g/mol |
| Density (g/cm³) | 1.58 | 1.3 ± 0.1 | 1.45 (estimated) |
| LogP | 7.48 | 6.44 | ~7.1 (estimated) |
| Refractive Index | 1.759 | 1.630 | 1.72 (estimated) |
Analysis :
- LogP: PBr25’s higher LogP (7.48) indicates greater lipophilicity than CI 12480 (6.44), making it less water-soluble but more suitable for non-polar matrices .
- Thermal Stability : PBr25’s boiling point (597.6°C ) surpasses CI 12480’s (~500°C estimated), attributed to its rigid benzimidazolone structure .
Functional and Regulatory Differences
Biological Activity
The compound 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 436.29 g/mol. It features a complex structure that includes a naphthalene core, an azo group, and hydroxyl and carboxamide functional groups. The presence of the 2,5-dichlorophenyl moiety contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H15Cl2N3O2 |
| Molar Mass | 436.29 g/mol |
| Density | 1.38 g/cm³ |
| Melting Point | 310-311 °C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide . For instance, research has shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell migration and invasion.
- Mechanism of Action :
- Induction of apoptosis via caspase activation.
- Inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and altered gene expression.
- Disruption of angiogenesis through inhibition of endothelial cell growth.
Neuroprotective Effects
Emerging evidence suggests that azo compounds can exert neuroprotective effects. Studies involving chemically-induced seizure models have indicated that certain derivatives may help modulate neurotransmitter levels and protect against oxidative stress.
- Neurochemical Modulation :
- Upregulation of neuroprotective factors such as serotonin and progesterone.
- Downregulation of stress-related neurotransmitters like cortisol.
- Potential for reducing seizure frequency in animal models.
Antimicrobial Activity
Some derivatives related to this compound have demonstrated antimicrobial properties against a range of pathogens. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, researchers utilized MTT assays to assess cell viability in various cancer cell lines. The results indicated that compounds with structural similarities to 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide exhibited IC50 values in the low micromolar range, suggesting potent antiproliferative effects.
Study 2: Neuroprotective Mechanism
A recent investigation into neuroprotective effects revealed that treatment with related compounds improved survival rates in zebrafish models subjected to pentylenetetrazole-induced seizures. The study concluded that these compounds could enhance neurosteroid levels while reducing oxidative stress markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
